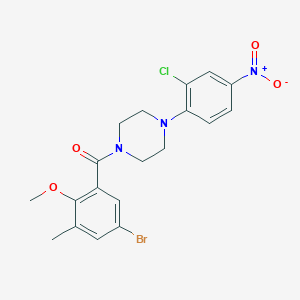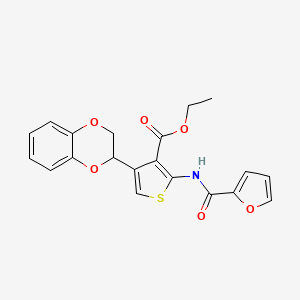
1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine
Overview
Description
1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine, also known as BMBPP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Mechanism of Action
1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine functions as an inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that plays a role in the regulation of inflammation, immune response, and cell proliferation. By inhibiting PDE4, 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine can reduce inflammation, inhibit tumor growth, and prevent angiogenesis.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine can inhibit the growth of cancer cells, reduce inflammation, and prevent angiogenesis. In vivo studies have shown that 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine can reduce tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has several advantages for lab experiments. It is a potent and selective inhibitor of PDE4, making it a useful tool for studying the role of PDE4 in various biological processes. However, 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine can be difficult to synthesize, and its use in animal studies may be limited by its toxicity and potential side effects.
Future Directions
There are several future directions for research on 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine. One area of focus is the development of more efficient synthesis methods for 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine. Another area of research is the investigation of 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine's potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine for therapeutic use.
Scientific Research Applications
1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 1-(5-bromo-2-methoxy-3-methylbenzoyl)-4-(2-chloro-4-nitrophenyl)piperazine has been studied for its potential use in the treatment of cancer, inflammation, and other diseases.
properties
IUPAC Name |
(5-bromo-2-methoxy-3-methylphenyl)-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClN3O4/c1-12-9-13(20)10-15(18(12)28-2)19(25)23-7-5-22(6-8-23)17-4-3-14(24(26)27)11-16(17)21/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKFZFOMMXNDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-benzodioxol-5-ylmethyl)-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135371.png)
![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-phenylpropanamide](/img/structure/B4135391.png)
![1-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4135408.png)
![N-(4-butylphenyl)-N'-{4-[(4-methoxyphenyl)amino]phenyl}thiourea](/img/structure/B4135414.png)
![2-{[4-(allyloxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4135422.png)
![4-(4-methoxyphenyl)-N-(4-{[(2-methylphenyl)amino]carbonyl}phenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4135426.png)


![N-benzyl-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4135435.png)
methanone](/img/structure/B4135438.png)
![N-{[allyl(phenyl)amino]carbonyl}benzenecarbothioamide](/img/structure/B4135444.png)
![7-bromo-2-(4-fluorobenzyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135453.png)
![4-allyl-3-[(2,6-dichlorobenzyl)thio]-5-(3-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4135454.png)
